1,3-Dimethoxybenzene-d3

Analytical Chemistry Mass Spectrometry Quantitative Analysis

1,3-Dimethoxybenzene-d3 (CAS: 78955-99-4) is a stable isotope-labeled analog of 1,3-dimethoxybenzene, classified as a dimethoxybenzene organic compound. This deuterated compound features three deuterium atoms substituted for hydrogen on the aromatic ring, resulting in a molecular formula of C₈H₇D₃O₂ and a molecular weight of 141.18 g/mol.

Molecular Formula C8H10O2
Molecular Weight 141.18 g/mol
Cat. No. B15598718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethoxybenzene-d3
Molecular FormulaC8H10O2
Molecular Weight141.18 g/mol
Structural Identifiers
InChIInChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i4D,5D,6D
InChIKeyDPZNOMCNRMUKPS-WVALGTIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3-Dimethoxybenzene-d3: Isotopic Specifications and Core Properties for Analytical Procurement


1,3-Dimethoxybenzene-d3 (CAS: 78955-99-4) is a stable isotope-labeled analog of 1,3-dimethoxybenzene, classified as a dimethoxybenzene organic compound [1]. This deuterated compound features three deuterium atoms substituted for hydrogen on the aromatic ring, resulting in a molecular formula of C₈H₇D₃O₂ and a molecular weight of 141.18 g/mol [1]. The compound is primarily utilized as an internal standard (IS) in mass spectrometry and as a tracer in nuclear magnetic resonance (NMR) spectroscopy for quantitative and mechanistic studies .

Why 1,3-Dimethoxybenzene-d3 Cannot Be Substituted with Non-Deuterated or Alternative Labeled Analogs


Direct substitution of 1,3-Dimethoxybenzene-d3 with its non-deuterated counterpart or other isotopologues is not analytically equivalent due to fundamental differences in molecular mass and chromatographic behavior. The deuterium labeling of 1,3-Dimethoxybenzene-d3 introduces a quantifiable mass shift (m/z +3 relative to the unlabeled compound) and can alter its retention time in liquid chromatography (LC), a phenomenon known as the deuterium isotope effect [1]. While alternative non-deuterated stable isotope-labeled internal standards (SIL-IS), such as ¹³C or ¹⁵N labeled compounds, may circumvent some matrix effect issues associated with deuterated IS, they are not direct substitutes as they possess different chemical synthesis requirements, costs, and mass shifts [2]. The following evidence quantifies the specific analytical advantages and limitations of selecting the -d3 isotopologue for targeted applications.

Quantitative Evidence for the Analytical Differentiation of 1,3-Dimethoxybenzene-d3


Precise Mass Differentiation for Internal Standard Applications in LC-MS

In LC-MS analysis, 1,3-Dimethoxybenzene-d3 provides a distinct and predictable mass shift compared to its unlabeled parent compound, enabling its use as an internal standard. This differentiation is critical for accurate quantification. For small molecules (<1000 Da), a mass difference of 3 or more units is recommended to avoid spectral overlap, a criterion met by the -d3 label .

Analytical Chemistry Mass Spectrometry Quantitative Analysis

Isotopic Purity Requirements for Minimizing Quantitative Bias in LC-MS/MS

The utility of a deuterated internal standard is contingent on its isotopic purity. High isotopic enrichment, such as 99 atom % D, is a critical specification for 1,3-Dimethoxybenzene-d3 [1]. While direct assay data for this compound is not available, class-level inference indicates that lower isotopic purity can introduce significant quantitative bias. For instance, in a comparative study, the use of a deuterated internal standard for urinary 2-methylhippuric acid (2MHA) resulted in a -38.4% spike accuracy bias, underscoring the need for careful IS selection and validation [2].

Analytical Chemistry Isotope Dilution Method Validation

CAS Registry as a Unique Identifier for Regulatory and Procurement Traceability

1,3-Dimethoxybenzene-d3 is assigned a unique CAS Registry Number (78955-99-4), distinct from its unlabeled counterpart (151-10-0) and other deuterated analogs [1]. This unique identifier is essential for unambiguous procurement, safety documentation, and regulatory filing, ensuring the correct isotopologue is ordered and tracked.

Chemical Procurement Regulatory Compliance Inventory Management

Analytical Distinction from Isomeric Dimethoxybenzene Internal Standards

The three isomers of dimethoxybenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—possess distinct physicochemical properties that affect their chromatographic behavior and mass spectral fragmentation [1]. As a meta-isomer, 1,3-dimethoxybenzene can be analytically resolved from its ortho- and para- counterparts. The deuterated analog, 1,3-Dimethoxybenzene-d3, retains these isomeric properties while providing the mass shift for internal standardization, enabling accurate quantification of the specific 1,3-isomer in complex mixtures.

Chromatography Isomer Separation Method Specificity

Validated Application Scenarios for 1,3-Dimethoxybenzene-d3 Based on Differentiated Evidence


Quantitative LC-MS/MS Analysis of 1,3-Dimethoxybenzene in Complex Matrices

1,3-Dimethoxybenzene-d3 is optimally deployed as a deuterated internal standard for the precise quantification of its unlabeled counterpart in complex biological or environmental samples. Its +3 Da mass shift provides a clean analytical signal distinct from the analyte, fulfilling the recommended mass difference for avoiding spectral overlap . This application is essential in studies tracking the environmental fate of aromatic ethers or quantifying microbial volatile organic compounds (MVOCs), where 1,3-dimethoxybenzene has been identified as a species-specific marker for *Aspergillus versicolor* [1].

NMR Spectroscopy for Mechanistic and Structural Elucidation

This compound is well-suited for NMR studies, particularly in mechanistic investigations where the kinetic isotope effect (KIE) of deuterium is leveraged. 1,3-Dimethoxybenzene-d3 can be used as a tracer to follow reaction pathways, such as in nickel-catalyzed cross-coupling reactions where KIE studies help elucidate oxidative addition mechanisms . Its specific deuterium labeling pattern (three aromatic protons replaced) allows for the tracking of specific hydrogen atoms during chemical transformations [1].

Method Development and Validation in Analytical Chemistry

1,3-Dimethoxybenzene-d3 serves as a critical tool during the development and validation of new LC-MS or GC-MS methods for the analysis of dimethoxybenzenes. Its use as an internal standard helps assess and correct for matrix effects, ion suppression, and variability in sample preparation and instrument response . The distinct CAS number and high isotopic purity (99 atom % D) [1] are key quality attributes that ensure method robustness and regulatory compliance.

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